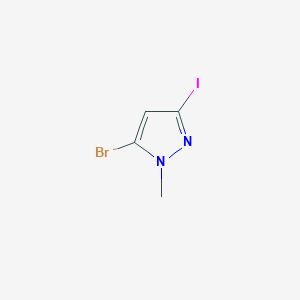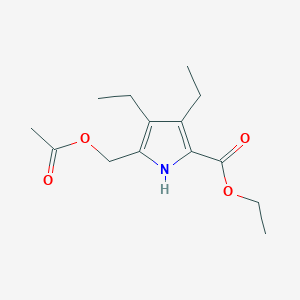![molecular formula C11H15BrN2O2 B2732638 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2200034-19-9](/img/structure/B2732638.png)
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Efficient Synthesis and Lewis Basicity
Research has demonstrated the efficient synthesis of electron-rich dialkylamino-substituted terpyridines using 4'-bromo-substituted intermediates. This method facilitates the production of compounds with very high methyl cation affinities, indicating potential applications in catalysis and as ligands in various chemical reactions due to their exceptional Lewis basicity (Kleoff et al., 2019).
Synthesis of Heterocyclic Systems
Another study explored the use of bromopyridine derivatives in the synthesis of imidazo[1,2-a]pyridines, showcasing the role of such compounds in creating bioactive molecules. The reaction between different substituted 2-bromo-1-(aryl)ethanones and 4-methylpyridin-2-amine resulted in a series of compounds with potential antimicrobial applications (Desai et al., 2012).
Amination Reactions
The compound has been used in studies focusing on the amination of aryl halides using copper catalysis. This research highlights the efficiency of using bromopyridine derivatives in obtaining aminopyridines with high yields, showcasing the utility of these compounds in organic synthesis and the development of new chemical reactions (Lang et al., 2001).
Structural Characterization and Polymorphism
The structural characterization of polymorphs derived from pyridin-2-yl compounds indicates the versatility of these molecules in forming various crystalline structures with distinct chemical properties. Such research aids in understanding the polymorphism in chemical compounds, which is crucial for the pharmaceutical industry and materials science (Böck et al., 2020).
Catalysis and Ligand Design
Investigations into titanium and niobium complexes stabilized by tris(aminopyridinato) ligands reveal the potential of bromopyridine derivatives in metal complex catalysis. These studies highlight the importance of such compounds in designing ligands that can stabilize metal complexes for use in catalytic applications, further expanding the utility of bromopyridine derivatives in chemistry (Hillebrand et al., 1997).
Propriétés
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-14(2)9-6-15-7-10(9)16-11-8(12)4-3-5-13-11/h3-5,9-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBUVSKYSLXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Fluorophenyl)methyl]urea](/img/structure/B2732556.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)


![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)
![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2732565.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2732568.png)
![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2732571.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2732574.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)